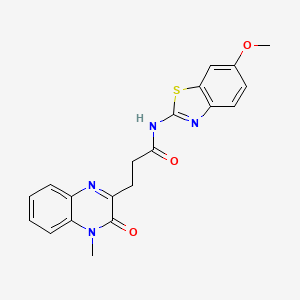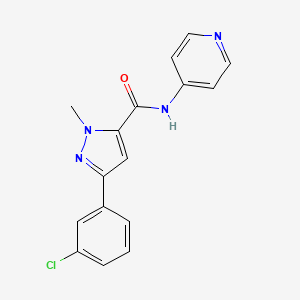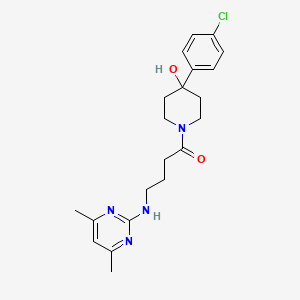![molecular formula C19H18BrN3O B10985109 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B10985109.png)
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
benzimidazole-pyrrolidine-ethanone , is a heterocyclic compound with a unique structure. Let’s break it down:
Benzimidazole: This fused-ring system consists of a benzene ring fused to an imidazole ring. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.
Pyrrolidine: A five-membered ring containing four carbon atoms and one nitrogen atom. Pyrrolidine derivatives exhibit diverse biological activities.
Ethanone: The carbonyl group (C=O) attached to the pyrrolidine ring.
Preparation Methods
The synthesis of this compound involves several steps. Here’s a simplified route:
Synthesis of 1H-benzimidazole: Start by synthesizing 1H-benzimidazole, which involves the condensation of o-phenylenediamine with an aldehyde or ketone.
Introduction of the pyrrolidine ring: React 1H-benzimidazole with a pyrrolidine derivative (e.g., 2-(1H-benzimidazol-2-yl)pyrrolidine) under suitable conditions.
Bromination: Introduce the bromine atom at the 4-position of the phenyl ring using a brominating agent.
Chemical Reactions Analysis
Oxidation and Reduction: The carbonyl group can undergo oxidation (to a carboxylic acid) or reduction (to an alcohol).
Substitution: The bromine atom can participate in substitution reactions.
Common Reagents: Bromine, pyrrolidine, base, and suitable solvents.
Major Products: The target compound itself, along with any intermediates formed during the synthesis.
Scientific Research Applications
Medicine: Investigate its pharmacological properties, such as antitumor, anti-inflammatory, or antimicrobial effects.
Chemistry: Use it as a building block for more complex molecules.
Industry: Explore its industrial applications, such as in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Compare it with other benzimidazole derivatives or pyrrolidine-containing compounds.
Uniqueness: Highlight its distinctive features, such as the combination of benzimidazole and pyrrolidine rings.
Properties
Molecular Formula |
C19H18BrN3O |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C19H18BrN3O/c20-14-9-7-13(8-10-14)12-18(24)23-11-3-6-17(23)19-21-15-4-1-2-5-16(15)22-19/h1-2,4-5,7-10,17H,3,6,11-12H2,(H,21,22) |
InChI Key |
YGCDZSNPUPNYPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10985031.png)


![2-({4-[2-(4-fluorophenoxy)ethyl]piperazin-1-yl}methyl)-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B10985048.png)

![2-{4-[(2-oxocyclopentyl)methyl]phenyl}-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10985062.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B10985065.png)
![ethyl 4-methyl-2-{[(2-methyl-1H-benzimidazol-5-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10985074.png)
![2-(4-chlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10985078.png)
![1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B10985084.png)

![3-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B10985088.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-1-(propan-2-yl)-1H-indole-6-carboxamide](/img/structure/B10985093.png)
